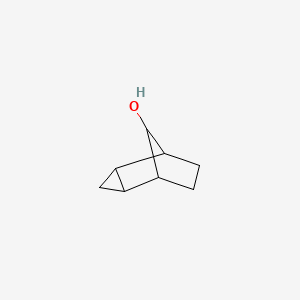

Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-

Description

Contextual Significance of Polycyclic Hydrocarbons in Chemical Research

Polycyclic hydrocarbons, molecules containing more than one ring system, are fundamental structures in organic chemistry. Their rigid frameworks provide unique three-dimensional arrangements of atoms, leading to interesting stereochemical and electronic properties. These compounds are not merely academic curiosities; they form the core of many important biologically active molecules and have served as key intermediates in the synthesis of complex natural products. The study of polycyclic systems allows chemists to explore the effects of strain, proximity of functional groups, and orbital interactions on chemical reactivity and reaction mechanisms.

The tricyclo[3.2.1.02,4]octane framework is a notable example of a polycyclic system that has garnered significant attention in chemical research. Its cage-like structure, containing a cyclopropane (B1198618) ring fused to a bicyclo[3.2.1]octane system, imparts a high degree of strain and conformational rigidity. This inherent strain makes these molecules highly reactive and prone to fascinating rearrangements, providing a rich platform for studying reaction intermediates and transition states.

Unique Structural Features and Stereochemical Complexity of the Tricyclo[3.2.1.02,4]octane Framework

The tricyclo[3.2.1.02,4]octane skeleton is characterized by a bicyclo[2.2.1]heptane (norbornane) core with a cyclopropane ring fused at the 2 and 4 positions. This fusion introduces significant angle and torsional strain. The rigid nature of this framework leads to distinct stereoisomers depending on the orientation of the cyclopropane ring (exo or endo) and the substituents on the bicyclic system.

The stereochemical complexity is further exemplified when a substituent is present at the C-8 position. This gives rise to four possible diastereomers: exo-syn, exo-anti, endo-syn, and endo-anti. The "endo" and "exo" descriptors refer to the orientation of the cyclopropane ring relative to the C-7 bridge, while "syn" and "anti" describe the position of the substituent at C-8 relative to the cyclopropane ring.

| Stereoisomer | Cyclopropane Ring Orientation | C-8 Substituent Orientation |

| exo-syn | Exo | Syn to cyclopropane |

| exo-anti | Exo | Anti to cyclopropane |

| endo-syn | Endo | Syn to cyclopropane |

| endo-anti | Endo | Anti to cyclopropane |

The specific spatial arrangement of the atoms in each stereoisomer has a profound impact on its chemical and physical properties.

Specific Focus on the endo-anti- Configuration of Tricyclo[3.2.1.02,4]octan-8-ol for Academic Study

The endo-anti- stereoisomer of tricyclo[3.2.1.02,4]octan-8-ol has been of particular interest to organic chemists for several reasons. Its unique geometry places the C-8 hydroxyl group in a position where its reactivity is significantly influenced by the electronic and steric effects of the neighboring cyclopropane ring.

Research has shown that derivatives of this specific isomer exhibit remarkable reactivity in solvolysis reactions. acs.orgacs.org For instance, the solvolysis rate of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate is dramatically enhanced compared to related systems, indicating a high degree of anchimeric assistance from the cyclopropyl (B3062369) group. acs.orgubc.ca This participation of the cyclopropane ring in the ionization process leads to the formation of non-classical carbocation intermediates and rearranged products, providing valuable insights into reaction mechanisms. acs.org

The synthesis of the four isomeric tricyclo[3.2.1.02,4]octan-8-ols has been a significant focus of research, with different synthetic routes developed to access each stereoisomer selectively. ubc.ca The preparation of the endo-anti isomer often involves a multi-step sequence starting from the Diels-Alder reaction of cyclopropene (B1174273) with a substituted cyclopentadiene (B3395910). acs.org The subsequent chemical transformations allow for the precise installation of the hydroxyl group in the desired endo-anti configuration. ubc.ca

The study of tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, and its derivatives continues to be a fertile ground for investigating the interplay of structure and reactivity in complex polycyclic systems. The detailed analysis of its chemical behavior contributes to a deeper understanding of fundamental concepts in physical organic chemistry, such as neighboring group participation, carbocation rearrangements, and the influence of strain on chemical transformations.

Structure

3D Structure

Properties

CAS No. |

7076-81-5 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

tricyclo[3.2.1.02,4]octan-8-ol |

InChI |

InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |

InChI Key |

KKIDVQSXZVWGTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3CC3C1C2O |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Solvolysis Reactions and Carbocationic Rearrangements

The solvolysis of derivatives of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, has been a subject of extensive research due to its remarkably high reaction rates and propensity for rearrangement. These studies have provided profound insights into the nature of carbocationic intermediates and the influence of molecular structure on reactivity.

Solvolytic Reactivity of Sulfonate Esters and Other Derivatives

Derivatives of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, particularly its sulfonate esters such as p-toluenesulfonates (tosylates) and p-bromobenzenesulfonates (brosylates), as well as p-nitrobenzoate esters, exhibit exceptionally high solvolytic reactivity. smolecule.comresearchgate.net This heightened reactivity is a direct consequence of the molecular geometry, where the endo-anti configuration allows for significant interaction between the cyclopropyl (B3062369) group and the developing positive charge at the C-8 position during ionization. smolecule.com

The solvolysis of the p-bromobenzenesulfonate ester of the exo-anti isomer, in contrast, proceeds at a much slower rate, indicating that the stereochemical arrangement is crucial for the observed rate enhancement. researchgate.net Specifically, the acetolysis of exo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-bromobenzenesulfonate is significantly slower than its endo-anti counterpart, highlighting the minimal effect of the exo-cyclopropyl group on solvolytic activity in this system. researchgate.net

The hydrolysis of the endo-anti p-nitrobenzoate in 70% aqueous dioxane results in the exclusive formation of endo-tricyclo[5.1.0.04,8]oct-3-yl products, demonstrating a highly regioselective rearrangement. smolecule.com The solvolysis of the four stereoisomers of tricyclo[3.2.1.02,4]octan-8-yl derivatives reveals a dramatic range in reactivity, with the endo-anti isomer reacting many orders of magnitude faster than the others. researchgate.net

Elucidation of Carbocation Intermediates in Solvolysis

The solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl derivatives is characterized by the formation of a nonclassical carbocation intermediate. smolecule.com Evidence for this intermediate comes from the nature of the solvolysis products and the extraordinary reaction rates. The key intermediate proposed is the 2,4-ethanotrishomocyclopropenyl cation. smolecule.com This bridged cationic species is stabilized by the participation of the cyclopropyl group, which delocalizes the positive charge. smolecule.comschoolbag.info

The formation of this nonclassical ion explains the stereospecificity of the reaction, leading to rearranged products. smolecule.com The solvolysis of the endo-anti p-nitrobenzoate yields products corresponding to both stereospecific hydrolysis and ion-pair return, which are consistent with the characteristics expected of the 2,4-ethanotrishomocyclopropenyl cation intermediate. researchgate.net

Kinetic Studies of Solvolysis Rates and Stereoelectronic Effects

Kinetic studies of the solvolysis of Tricyclo[3.2.1.02,4]octan-8-yl derivatives underscore the profound impact of stereoelectronic effects on reaction rates. Stereoelectronic effects are defined as the influence of the spatial arrangement of orbitals on the molecule's reactivity and stability. wikipedia.orge-bookshelf.depharmacy180.com The endo-anti isomer undergoes solvolysis at a rate that is dramatically accelerated compared to its stereoisomers and related bicyclic systems. researchgate.net

For instance, the relative rates for the acetolysis of the p-bromobenzenesulfonate esters of the four stereoisomers (exo-anti, endo-syn, exo-syn, and endo-anti) have been estimated to be 1:10:104:1012 at 100 °C. researchgate.net This staggering 1012-fold rate enhancement for the endo-anti isomer compared to the exo-anti isomer is a clear manifestation of a powerful stereoelectronic effect. researchgate.net This effect arises from the optimal alignment of the cyclopropyl σ-bonds with the developing p-orbital at the reaction center in the transition state, leading to significant stabilization. schoolbag.info

| Isomer | Relative Rate |

|---|---|

| exo-anti | 1 |

| endo-syn | 10 |

| exo-syn | 10,000 |

| endo-anti | 1,000,000,000,000 |

Neighboring Group Participation by Cyclopropane (B1198618) Moieties

The exceptional reactivity of the endo-anti isomer is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In this phenomenon, a nearby functional group, in this case, the cyclopropane ring, participates in the rate-determining step of the reaction. chemeurope.com

Homoallylic Participation Phenomena in Tricyclic Systems

The participation of the cyclopropane ring in the solvolysis of Tricyclo[3.2.1.02,4]octan-8-yl derivatives is a form of homoallylic participation. smolecule.comstackexchange.comresearchgate.net The cyclopropane ring, with its π-like character, can interact with a developing positive charge at a homoallylic position (a carbon atom separated by two other carbon atoms). This interaction is highly dependent on the geometric arrangement of the participating group and the reaction center. schoolbag.info

In the endo-anti isomer, the cyclopropane ring is perfectly positioned to provide anchimeric assistance to the departing leaving group at the C-8 position. smolecule.com This leads to a stabilized, bridged transition state and the formation of the nonclassical 2,4-ethanotrishomocyclopropenyl cation. smolecule.com This type of participation results in a significant increase in the reaction rate. stackexchange.com

Stereochemical Consequences of Cyclopropyl Participation

The neighboring group participation of the cyclopropane ring has profound stereochemical consequences. The reaction proceeds with a high degree of stereocontrol, leading to the formation of rearranged products with a specific stereochemistry. smolecule.com

For the solvolysis of the endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate, the product is exclusively the endo-tricyclo[5.1.0.04,8]oct-3-yl alcohol and its corresponding p-nitrobenzoate. smolecule.com This stereospecificity arises because the participating cyclopropyl group attacks the carbon center from the side opposite to the leaving group, leading to a concerted rearrangement. The result is a product with a rearranged carbon skeleton that retains a memory of the stereochemistry of the starting material. In contrast, the solvolysis of the exo-syn and endo-syn brosylates yields complex mixtures of unidentified rearranged products. smolecule.com

| Starting Material Isomer | Solvolysis Product(s) |

|---|---|

| endo-anti p-nitrobenzoate | endo-Tricyclo[5.1.0.04,8]oct-3-yl alcohol and p-nitrobenzoate |

| exo-syn brosylate | Complex mixture of rearranged products |

| endo-syn brosylate | Complex mixture of rearranged products |

Carbene Intermediates and Foiled Carbene Chemistry

The chemistry of carbenes derived from Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, is characterized by the fascinating properties of "foiled carbenes." These intermediates exhibit a delicate balance of electronic properties that defy simple classification as purely nucleophilic or electrophilic.

Generation and Reactivity of Tricyclo[3.2.1.02,4]oct-8-ylidene

endo-Tricyclo[3.2.1.02,4]oct-8-ylidene is a foiled carbene intermediate that can be generated through several methods, including the photolysis or thermolysis of a Δ³-1,3,4-oxadiazoline precursor. researchgate.net Another common method is the thermolysis of the sodium salt of endo-tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone. researchgate.net

Once generated, this carbene exhibits a range of reactivities, including intramolecular rearrangements and intermolecular trapping reactions. In the absence of an efficient trapping agent, the carbene primarily undergoes isomerization. researchgate.net The thermolysis of the tosylhydrazone sodium salt, for instance, leads to a variety of rearranged products, highlighting the carbene's propensity to alleviate ring strain through skeletal reorganization.

| Product | Yield (%) |

|---|---|

| Toluene | 3.9 |

| Cyclohepta-1,4-diene | 14 |

| Cyclohepta-1,3-diene | 3.5 |

| Bicyclo[3.3.0]octa-1,6-diene | 4.8 |

| Bicyclo[3.3.0]octa-1,7-diene | 9.0 |

| endo-Tricyclo[3.2.1.02,4]octane | 21 |

Stereoselectivity in Carbene Trapping Reactions

A key feature of endo-Tricyclo[3.2.1.02,4]oct-8-ylidene is its ability to be trapped stereoselectively by various reagents. These trapping reactions proceed in high yields and provide valuable insight into the carbene's structure and electronic nature. researchgate.net For example, the carbene can be efficiently trapped by electron-poor alkenes such as acrylonitrile (B1666552) and by electron-rich species like diethylamine. researchgate.net The stereoselectivity observed in these reactions is a direct consequence of the topologies of the reaction intermediates. researchgate.net

Nucleophilic and Electrophilic Behavior of Foiled Carbenes

The concept of "foiled carbenes" is exemplified by the dual reactivity of endo-Tricyclo[3.2.1.02,4]oct-8-ylidene. This carbene behaves as a nucleophile when reacting with electron-poor alkenes like acrylonitrile. researchgate.net In this role, the carbene donates its electron pair to the alkene. Conversely, it exhibits electrophilic character when reacting with very electron-rich species such as diethylamine. researchgate.net In this case, the carbene accepts an electron pair from the amine. This amphiphilic nature is a hallmark of foiled carbenes, where the energetic balance between the carbene's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) allows it to react with both electron-deficient and electron-rich partners.

Electrophilic Addition Reactions and Cyclopropane Ring Opening

The strained cyclopropane ring in Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, is susceptible to attack by electrophiles, leading to ring-opening reactions. The regiochemistry and stereochemistry of these reactions are governed by a combination of electronic and steric factors.

Regiochemistry and Stereochemistry of Electrophilic Additions

The electrophilic addition to tricyclo[3.2.1.02,4]octane systems has been investigated through both experimental and theoretical methods. canterbury.ac.nz In the case of bromination, the electrophilic attack occurs at the most substituted cyclopropyl bond. canterbury.ac.nz A key stereochemical outcome of this reaction is the inversion of configuration at the site of electrophilic attack, a phenomenon described as "corner attack" of the bromine electrophile. nih.gov This process involves the rupture of the C2-C4 bond of the cyclopropane ring. nih.gov For instance, the reaction of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane with bromine in methanol (B129727) results in products formed via corner attack with inversion of configuration. nih.gov

Factors Governing Cyclopropane Ring Selectivity

The selectivity of the cyclopropane ring opening is influenced by several factors, including the stability of the resulting carbocation intermediate and orbital interactions. canterbury.ac.nz Semi-empirical and ab initio molecular orbital calculations have been employed to understand the mechanisms of electrophilic addition to these strained rings. canterbury.ac.nz These studies have highlighted the importance of HOMO-LUMO interactions and orbital distributions in determining the stereoselectivity of the addition. canterbury.ac.nz The stability of the potential carbocationic intermediates plays a crucial role in dictating the regiochemical outcome, particularly in reactions involving proton addition. canterbury.ac.nz For bromination, while carbocation stability is a factor, it may not be the sole determinant of regioselectivity, especially when competing reaction sites like a double bond are present. canterbury.ac.nz

Comparison with Alkene Addition Reactions

The chemical behavior of the cyclopropyl groups in Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, presents a fascinating parallel to the reactivity of carbon-carbon double bonds found in alkenes. This comparison is most evident in reactions proceeding through cationic intermediates, such as solvolysis.

The solvolysis of derivatives of Tricyclo[3.2.1.02,4]octan-8-ol, particularly the endo-anti- isomer, showcases a remarkable rate enhancement attributed to the phenomenon of anchimeric assistance. ubc.casmolecule.com The suitably oriented endo-cyclopropyl group can participate in the ionization step, stabilizing the developing positive charge at the C-8 position. This participation is analogous to the role of a neighboring double bond in the solvolysis of homoallylic systems, such as 7-norbornenyl derivatives. ubc.ca

In these reactions, the Walsh orbitals of the cyclopropane ring overlap with the developing p-orbital at the reaction center, leading to the formation of a non-classical cation, the 2,4-ethanotrishomocyclopropenyl cation. smolecule.com This participation is so effective that the hydrolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate proceeds at a rate 10¹² times faster than that of the corresponding 7-norbornyl derivative under similar conditions. ubc.ca This dramatic rate acceleration highlights the cyclopropyl group's ability to act as an internal nucleophile, a role often played by the π-electrons of a double bond in alkene chemistry.

The products of these solvolysis reactions are also indicative of the deep-seated rearrangements that occur, a feature that contrasts with the more straightforward addition products often seen with simple alkenes. For instance, the hydrolysis of the endo-anti p-nitrobenzoate derivative in aqueous dioxane yields exclusively rearranged products, specifically endo-tricyclo[5.1.0.04,8]oct-3-yl derivatives. ubc.casmolecule.com This outcome underscores the intricate skeletal reorganization that accompanies ionization, driven by the relief of ring strain and the formation of stabilized cationic intermediates.

Interactive Table: Relative Solvolysis Rates of Tricyclo[3.2.1.02,4]octan-8-yl Derivatives and Related Compounds

| Compound | Leaving Group | Solvent | Relative Rate |

| endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl | p-Nitrobenzoate | 70% aqueous dioxane | 10¹² |

| endo-syn-Tricyclo[3.2.1.02,4]octan-8-yl | p-Bromobenzenesulfonate | Acetic acid | 37 |

| exo-syn-Tricyclo[3.2.1.02,4]octan-8-yl | p-Bromobenzenesulfonate | Acetic acid | 10⁴ |

| exo-anti-Tricyclo[3.2.1.02,4]octan-8-yl | p-Bromobenzenesulfonate | Acetic acid | 1.65 |

| 7-Norbornyl | p-Bromobenzenesulfonate | Acetic acid | 1 |

| anti-7-Norbornenyl | p-Nitrobenzoate | 70% aqueous dioxane | 10⁹ |

Thermal and Photochemical Rearrangements

The strained nature of the tricyclo[3.2.1.02,4]octane skeleton makes it susceptible to rearrangements under thermal and photochemical conditions. These transformations often involve the cleavage of one or more of the strained cyclopropane bonds, leading to a variety of isomeric products.

While specific studies on the thermal and photochemical rearrangements of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- are not extensively detailed in the reviewed literature, valuable insights can be drawn from related systems. For instance, the thermal decarbonylation of derivatives of tricyclo[3.2.1.02,4]octan-8-one, which possesses the same core skeleton, demonstrates the influence of the endo-cyclopropane ring in facilitating reactions. The endo-tricyclo[3.2.1.02,4]oct-6-en-8-one undergoes decarbonylation at a rate approximately 10⁷ times faster than its exo-isomer. This is attributed to a favorable interaction of the endo-oriented cyclopropane ring during the cleavage of the bridgehead-to-carbonyl bridge bond.

Photochemical reactions of tricyclic systems often proceed via different mechanistic pathways than their thermal counterparts. Photolysis of related tricyclic ketones has been shown to induce a variety of rearrangements, including ring expansions and contractions, often proceeding through diradical or carbene intermediates. For example, the photolysis of endo-tricyclo[3.2.1.02,4]octan-8-ylidene, generated from the corresponding tosylhydrazone, yields a complex mixture of products including toluene, cyclohepta-1,4-diene, and bicyclo[3.3.0]octa-1,6-diene. researchgate.net This indicates that photochemical excitation can initiate a cascade of bond cleavages and rearrangements, leading to significant structural reorganization.

Interactive Table: Product Distribution in the Thermolysis of endo-Tricyclo[3.2.1.02,4]octan-8-one Tosylhydrazone Sodium Salt researchgate.net

| Product | Yield (%) |

| endo-Tricyclo[3.2.1.02,4]octane | 21 |

| Cyclohepta-1,4-diene | 14 |

| Bicyclo[3.3.0]octa-1,7-diene | 9.0 |

| Bicyclo[3.3.0]octa-1,6-diene | 4.8 |

| Toluene | 3.9 |

| Cyclohepta-1,3-diene | 3.5 |

These findings from related systems suggest that both thermal and photochemical activation of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- would likely lead to a rich and complex array of rearranged products, driven by the release of the inherent strain energy of the tricyclic framework.

Stereochemical Aspects and Conformational Analysis in Tricyclo 3.2.1.02,4 Octan 8 Ol Research

Determination of Stereochemical Configuration and Relative Stereochemistry

Distinguishing between the different stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol, such as endo-anti-, endo-syn-, exo-anti-, and exo-syn-, requires sophisticated analytical techniques capable of mapping the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for differentiating diastereomers in the tricyclo[3.2.1.02,4]octane series. The rigid nature of the carbon skeleton means that the exo and endo isomers are not in rapid equilibrium, leading to distinct and measurable differences in their NMR spectra. thieme-connect.de

The chemical shift (δ) of both proton (¹H) and carbon-¹³ (¹³C) nuclei is highly sensitive to the local electronic environment, which is defined by the molecule's stereochemistry. thieme-connect.de For instance, the spatial relationship between the hydroxyl group at the C-8 position and the cyclopropane (B1198618) ring is unique for each isomer, resulting in a characteristic set of chemical shifts and spin-spin coupling constants. Particularly large differences in chemical shifts are often observed between stereoisomers in this family of compounds, allowing for unambiguous assignment. thieme-connect.de Techniques like 2D NMR (e.g., COSY, HSQC) can further elucidate the connectivity and spatial relationships between atoms to confirm the specific isomeric form, such as endo-anti-.

Table 1: Representative ¹³C NMR Chemical Shift Differences in Tricyclic Isomers This table illustrates the principle of isomer differentiation using conceptual data based on findings for related structures. thieme-connect.de

| Carbon Position | exo-Tricyclo[3.2.1.0²˒⁴]octane (δ ppm) | endo-Tricyclo[3.2.1.0²˒⁴]octane (δ ppm) | Δδ (ppm) |

|---|---|---|---|

| C-3 | 32.5 | 25.0 | 7.5 |

| C-6, C-7 | 34.7 | 28.5 | 6.2 |

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of molecules, provided they can be grown into suitable single crystals. This technique has been successfully used to confirm the structures of various related tricyclo[3.2.1.02,4]octane and other complex tricyclic systems. rsc.org

For a crystalline derivative of Tricyclo[3.2.1.02,4]octan-8-ol, X-ray analysis can precisely measure all bond lengths, bond angles, and torsional angles. This allows for the unequivocal assignment of the endo-anti- configuration by mapping the exact three-dimensional positions of the hydroxyl group, the cyclopropane ring, and the larger bicyclic framework. The resulting structural data serves as an ultimate proof of configuration that validates assignments made by other means, such as NMR spectroscopy.

Table 2: Key Structural Parameters from a Hypothetical X-ray Analysis of an endo-anti- Isomer Derivative

| Parameter | Description | Typical Value |

|---|---|---|

| C2-C3-C4 Angle | Internal bond angle of the cyclopropane ring | Approx. 60° |

| C8-O Bond Length | Length of the bond to the hydroxyl oxygen | Approx. 1.43 Å |

Influence of Stereochemistry on Reaction Pathways and Outcomes

The stereochemical configuration of Tricyclo[3.2.1.02,4]octan-8-ol isomers profoundly influences their chemical reactivity, particularly in reactions involving the hydroxyl group at the C-8 position. smolecule.com Solvolysis studies on derivatives of these alcohols, such as their p-nitrobenzoate or p-bromobenzenesulfonate esters, have been instrumental in understanding these effects. researchgate.netresearchgate.net

Research involving the synthesis and solvolysis of all four stereoisomers of Tricyclo[3.2.1.02,4]octan-8-ol was conducted to systematically investigate the influence of the cyclopropyl (B3062369) group's orientation on the formation of carbocation intermediates. researchgate.net The rate and products of these solvolysis reactions are highly dependent on the stereochemical relationship between the leaving group and the neighboring cyclopropane ring. For instance, in certain isomers, the cyclopropane ring can participate as a neighboring group, stabilizing the developing positive charge and directing the outcome of the reaction. The rigid framework of the endo-anti- isomer presents a unique stereoelectronic environment that dictates its specific reaction pathway and rate compared to its diastereomers. smolecule.comresearchgate.net

This principle has also been demonstrated in related systems, such as derivatives of 3-oxa-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol, where neighboring group participation by the carbon-carbon bond of an epoxide ring was shown to control solvolysis outcomes. acs.org The constrained geometry of the tricyclic system introduces significant torsional strain, which also plays a crucial role in determining reaction selectivity and mechanistic pathways. smolecule.com

Conformational Dynamics of the Tricyclic System

The Tricyclo[3.2.1.02,4]octane skeleton is a highly rigid structure with very limited conformational freedom. smolecule.com The fusion of the cyclopropane ring to the norbornane-like framework creates significant ring strain and constrains the molecule into a well-defined shape. This rigidity is a key feature of the endo-anti- isomer and its relatives.

The influence of stereochemistry on the molecule's subtle conformational preferences can be observed by comparing isomers. For example, infrared spectroscopy studies have shown that the endo-syn- isomer of Tricyclo[3.2.1.02,4]octan-8-ol exhibits intramolecular hydrogen bonding between the hydroxyl group and the cyclopropane ring. researchgate.net This interaction is possible only because the syn- configuration places these two groups in close proximity. In contrast, the endo-anti- isomer, which is the focus of this article, has the hydroxyl group oriented away from the cyclopropane ring, precluding such an intramolecular interaction. researchgate.net This difference serves as a clear example of how the fixed stereochemistry dictates the conformational behavior and intramolecular forces within the molecule.

Computational and Theoretical Studies on Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti and Its Reactivity

Applications of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of complex molecules like Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-. DFT methods are employed to explore the geometry and electronic structure of reactants, intermediates, and products. nih.gov For the broader class of tricyclo[3.2.1.02,4]octane systems, DFT calculations have been used to study electrophilic addition reactions. For instance, investigations into related structures have utilized methods like B3LYP/6-311++G(d,p) to determine that the different faces of the molecule exhibit non-equivalent electron densities, which in turn dictates the preferred direction of electrophilic attack. nih.gov

A pivotal application of DFT is in understanding the extraordinary reactivity of this system in solvolysis reactions. The acetolysis of derivatives like endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate is significantly faster (by a factor of 10¹⁴) than that of comparable model compounds. kahedu.edu.in DFT calculations help to elucidate the mechanism behind this massive rate enhancement, attributing it to anchimeric assistance from the cyclopropyl (B3062369) group, a stereoelectronic effect that stabilizes the developing positive charge at the reaction center. smu.edu

Ab Initio Molecular Orbital Calculations for Energetic Profiling

Ab initio molecular orbital calculations provide a fundamental approach to understanding the energetics of reaction pathways without reliance on empirical parameters. These methods, including Hartree-Fock and Møller-Plesset perturbation theory (MP2, MP3, MP4), are used to construct detailed energy profiles for reactions involving the tricyclo[3.2.1.02,4]octane skeleton. smu.edu

These calculations are crucial for determining the relative stabilities of various isomers and potential intermediates. canterbury.ac.nz For example, in the solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl derivatives, ab initio methods have been used to investigate the stability of the resulting carbocation. smu.edu The calculations analyze the through-space interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the vacant p-orbital of the cationic center, quantifying the energetic stabilization that leads to the observed rate enhancement. smu.edu

Table 1: Representative Energetic Data from Computational Studies on Related Tricyclic Systems

| Species/State | Calculation Method | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Ground State Reactant | Ab initio (MP2) | 0.0 | Reference energy |

| Nonclassical Carbocation | Ab initio (MP2) | Lower than classical ion | Indicates significant stabilization |

| Transition State | DFT (B3LYP) | Activation Barrier | Quantifies reaction rate |

Note: This table is illustrative of the types of data generated in computational studies on these systems.

Theoretical Investigation of Transition State Structures and Reaction Intermediates

Computational chemistry provides unparalleled insight into the fleeting structures of transition states and reaction intermediates, which are often impossible to observe experimentally. For the tricyclo[3.2.1.02,4]octane framework, theoretical investigations have been central to characterizing the intermediates formed during solvolysis. The rigid molecular framework influences the geometry of the transition states for various chemical transformations. smolecule.com

The massive rate enhancement observed in the solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl tosylate is explained by the formation of a stabilized, nonclassical carbocation intermediate, often described as a trishomocyclopropenylium cation. smu.edu Computational studies confirm the stability of this intermediate, where the C8 carbon is stabilized by through-space interactions with the cyclopropane ring. smu.edu DFT and MP2 methods are used to study these cationic intermediates, revealing that bridged, nonclassical ions are often more stable than their classical or rearranged counterparts. nih.gov

Analysis of Strain Energies and Stereoelectronic Effects within the Polycyclic Framework

The reactivity of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- is dominated by the interplay between its inherent ring strain and powerful stereoelectronic effects. The molecule's structure incorporates a highly strained three-membered ring fused to a bicyclic system, leading to significant deviations from ideal bond angles and conformations. smolecule.com This rigid framework forces many carbon-hydrogen bonds into energetically unfavorable eclipsed arrangements, creating substantial torsional strain. smolecule.com

While this strain might be expected to create high activation barriers for reactions, stereoelectronic effects can counteract this. chemrxiv.org The most prominent example is the anchimeric assistance provided by the cyclopropyl group in solvolysis reactions. smu.edu For this effect to be maximal, a specific geometric alignment between the participating orbitals is required. The rigid endo-anti- framework forces the molecule into a conformation that perfectly satisfies these stereoelectronic requirements, allowing the Walsh orbitals of the cyclopropane ring to effectively overlap with the developing p-orbital at the C8 position. smu.edu This interaction provides such a powerful stabilizing effect that it dramatically lowers the activation energy, leading to the observed extreme rate enhancement. smu.edusmolecule.com

Prediction of Regioselectivity and Stereospecificity

Theoretical models are highly effective in predicting the regioselectivity and stereospecificity of reactions involving the tricyclo[3.2.1.02,4]octane system. These predictions are often based on the analysis of frontier molecular orbitals (FMO) and orbital topology. canterbury.ac.nz

In electrophilic additions to the parent hydrocarbon system, the outcome is determined by factors including HOMO-LUMO interactions and the stability of the resulting carbocation. canterbury.ac.nz Computational studies show that cation stability is a key factor in determining the regiochemical selectivity of proton addition. canterbury.ac.nz

For nucleophilic additions, such as the addition of organometallic reagents to the related ketone Tricyclo[3.2.1.02,4]octan-8-one, the stereospecificity is controlled by stereoelectronic effects. The Walsh orbitals of the cyclopropane ring interact with the π* antibonding orbital of the carbonyl group. nzdr.ru This interaction raises the energy of the LUMO on the side of the carbonyl group closer to the cyclopropane ring (syn face), making the opposite face (anti face) more susceptible to nucleophilic attack. This leads to a strong preference for anti addition, a result accurately rationalized by theoretical orbital analysis. nzdr.ru

Table 2: Factors Influencing Reaction Selectivity in the Tricyclo[3.2.1.02,4]octane System

| Factor | Description | Predicted Outcome |

|---|---|---|

| Orbital Topology | The spatial arrangement and symmetry of frontier molecular orbitals (HOMO/LUMO). canterbury.ac.nz | Determines the preferred trajectory of reagent approach. |

| Stereoelectronic Effects | Favorable orbital interactions, such as anchimeric assistance or hyperconjugation. smu.edunzdr.ru | Can override steric hindrance to favor a specific stereoisomer. |

| Intermediate Stability | The relative energies of possible cationic or radical intermediates. nih.govcanterbury.ac.nz | The reaction proceeds via the pathway with the most stable intermediate. |

| Torsional Strain | Eclipsing interactions within the rigid molecular framework. smolecule.com | Can influence transition state geometries and favor pathways that relieve strain. |

Derivatization and Functional Group Transformations of Tricyclo 3.2.1.02,4 Octan 8 Ol, Endo Anti

Esterification Reactions to Form Acetates, p-Nitrobenzoates, and Sulfonates

The hydroxyl group of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- readily undergoes esterification to form various derivatives. These esters, particularly p-nitrobenzoates and sulfonates, are excellent leaving groups and have been instrumental in investigating the solvolytic behavior and the participation of the cyclopropyl (B3062369) group in stabilizing cationic intermediates. loyolacollege.edu

Acetates: The formation of acetates serves to protect the alcohol functionality or to create derivatives for comparative studies. The acetate (B1210297) of the title compound, endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl acetate, is a stable derivative whose structure and properties have been characterized. nist.gov

p-Nitrobenzoates: The p-nitrobenzoate ester is a key derivative due to its extensive use in solvolysis studies. The hydrolysis of endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate has been shown to proceed with significant rate acceleration, indicating substantial neighboring group participation from the cyclopropane (B1198618) ring. researchgate.netacs.org This reaction leads to rearranged products, specifically endo-tricyclo[5.1.0.04,8]oct-3-yl derivatives, via the formation of a 2,4-ethanotrishomocyclopropenyl cation intermediate. smolecule.com The solvolysis rate of this ester is remarkably high, reported to be approximately 1014 times faster than isomers lacking the favorable orientation for cyclopropyl participation. loyolacollege.edu

Sulfonates: Sulfonate esters, such as p-toluenesulfonates (tosylates) and p-bromobenzenesulfonates (brosylates), are also synthesized to study reaction kinetics and mechanisms. researchgate.netresearchgate.net Like p-nitrobenzoates, these are excellent leaving groups that facilitate the formation of carbocationic intermediates under solvolytic conditions. The acetolysis of the p-bromobenzenesulfonate ester of the related exo-anti-tricyclo[3.2.1.02,4]octan-8-ol has been studied to understand the influence of the cyclopropyl group's stereochemistry on solvolytic activity. researchgate.net

| Derivative Type | Specific Ester | Significance/Application | Reference |

|---|---|---|---|

| Acetate | endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl acetate | Protection of hydroxyl group; structural characterization. | nist.gov |

| p-Nitrobenzoate | endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate | Key substrate in solvolysis studies to probe neighboring group participation. | loyolacollege.eduresearchgate.netacs.org |

| Sulfonate | endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-toluenesulfonate | Mechanistic studies involving carbocation intermediates. | researchgate.net |

| Sulfonate | exo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-bromobenzenesulfonate | Comparative solvolysis studies to understand stereochemical effects. | researchgate.net |

Oxidation and Reduction Pathways of the Hydroxyl Group

Standard functional group transformations involving oxidation and reduction are applicable to the hydroxyl group of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-.

Oxidation: The oxidation of the secondary alcohol yields the corresponding ketone, endo-Tricyclo[3.2.1.02,4]octan-8-one. molaid.comoup.com This ketone is a valuable intermediate for further functionalization. For instance, it can be converted to its p-toluenesulfonylhydrazone (tosylhydrazone) derivative. oup.com The thermolysis of the sodium salt of this tosylhydrazone generates the corresponding carbene, endo-Tricyclo[3.2.1.02,4]octan-8-ylidene, which undergoes complex rearrangements to yield products such as cyclohepta-1,4-diene, bicyclo[3.3.0]octa-1,6-diene, and bicyclo[3.3.0]octa-1,7-diene. oup.com

Reduction: The synthesis of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- can be achieved via the reduction of endo-Tricyclo[3.2.1.02,4]octan-8-one. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions, allowing for the selective formation of different stereoisomers of the alcohol.

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Oxidation | Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- | endo-Tricyclo[3.2.1.02,4]octan-8-one | Chromium-based reagents (e.g., PCC, PDC), Swern oxidation | molaid.comoup.com |

| Reduction | endo-Tricyclo[3.2.1.02,4]octan-8-one | Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti- | Metal hydrides (e.g., NaBH4, LiAlH4) | smolecule.com |

Introduction of Heteroatoms into the Tricyclic Skeleton (e.g., Oxa-derivatives)

The introduction of heteroatoms into the tricyclic framework creates analogues with altered electronic properties and reactivity. The synthesis of such derivatives provides insight into the role of the carbon skeleton in neighboring group participation.

Oxa-derivatives: The synthesis of 3-oxa-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol has been reported. This compound, where the C3 methylene (B1212753) group of the parent skeleton is replaced by an oxygen atom, was synthesized to study the neighboring-group participation of an epoxide's carbon-carbon bond. acs.orgacs.org The solvolysis of derivatives of this oxa-alcohol was compared with its carbocyclic counterpart to evaluate the electronic effects of the heteroatom on the stability of the cationic intermediates. dnu.dp.uadnu.dp.ua

Aza-derivatives: Similarly, nitrogen-containing analogues have been prepared. The synthesis and solvolysis of sulfonate esters of 3-phenyl-3-aza-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol have been investigated. researchgate.net The study demonstrated that the aziridine (B145994) nitrogen can be a powerful neighboring group in solvolysis when properly oriented, with the tosylate of this aza-alcohol solvolyzing about 109 times faster than bicyclo[2.2.1]hept-7-yl p-toluenesulfonate. researchgate.net

| Derivative | Heteroatom | Position | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| 3-Oxa-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol | Oxygen | 3 | Study of epoxide C-C bond participation in solvolysis. | acs.orgacs.org |

| 3-Phenyl-3-aza-endo-tricyclo[3.2.1.02,4]octan-anti-8-ol | Nitrogen | 3 | Investigation of aziridine participation in solvolysis. | researchgate.net |

Formation of Other Functionalized Derivatives for Synthetic Applications

The high strain energy and unique stereoelectronics of the Tricyclo[3.2.1.02,4]octyl system make its derivatives valuable precursors for accessing other complex polycyclic structures through rearrangement reactions.

Solvolytic Rearrangements: As previously mentioned, the solvolysis of endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate does not yield the simple substitution product but instead leads to a complete rearrangement of the carbon skeleton. acs.org The exclusive formation of endo-tricyclo[5.1.0.04,8]oct-3-yl products demonstrates a highly regioselective process. smolecule.com This rearrangement provides a synthetic route to the tricyclo[5.1.0.04,8]octane ring system, which is otherwise challenging to access. researchgate.netacs.org

Carbene-Mediated Rearrangements: The ketone derived from the oxidation of the title alcohol serves as a precursor to endo-Tricyclo[3.2.1.02,4]octan-8-ylidene. The decomposition of the corresponding tosylhydrazone leads to a variety of rearranged dienes. oup.com These transformations highlight the utility of the tricyclic system in generating diverse hydrocarbon frameworks for further synthetic elaboration.

Derivatives from Ring Opening: Electrophilic addition to the cyclopropane ring can lead to functionalized bicyclo[3.2.1]octane derivatives. For example, the reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]octane with bromine in carbon tetrachloride gives 2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octane, demonstrating a corner attack by the electrophile followed by ring opening. nih.gov

| Precursor/Reaction | Resulting Derivative(s) | Synthetic Application | Reference |

|---|---|---|---|

| Solvolysis of endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate | endo-Tricyclo[5.1.0.04,8]oct-3-yl derivatives | Access to the tricyclo[5.1.0.04,8]octane skeleton. | researchgate.netacs.orgsmolecule.com |

| Decomposition of endo-Tricyclo[3.2.1.02,4]octan-8-one tosylhydrazone | Cyclohepta-1,4-diene, Bicyclo[3.3.0]octadienes | Synthesis of rearranged cycloheptane (B1346806) and bicyclooctane frameworks. | oup.com |

| Electrophilic addition to the cyclopropane ring | Functionalized bicyclo[3.2.1]octanes | Creation of substituted bicyclic systems. | nih.gov |

Applications in Complex Molecule Synthesis and Methodological Developments

Tricyclo[3.2.1.02,4]octan-8-ol as a Chiral Building Block in Organic Synthesis

The utility of Tricyclo[3.2.1.02,4]octan-8-ol, endo-anti-, as a chiral building block stems from its rigid carbon skeleton, which provides a well-defined three-dimensional orientation for functional groups. In stereoselective synthesis, a chiral auxiliary is a temporarily incorporated chemical compound that directs the formation of a specific stereoisomer during a reaction. wikipedia.org While direct use of endo-anti-Tricyclo(3.2.1.02,4)octan-8-ol as a conventional chiral auxiliary is not extensively documented, the broader tricyclo[3.2.1.02,4]octane framework serves as a valuable chiral backbone for the design of ligands used in asymmetric catalysis. For instance, derivatives of this rigid scaffold have been employed in palladium-catalyzed cyclizations to synthesize polycyclic structures with high enantiomeric excess (>95% ee).

The synthesis of the four possible stereoisomers of tricyclo[3.2.1.02,4]octan-8-ol, including the endo-anti isomer, has been successfully described, making these chiral synthons accessible. ubc.ca One established route to the endo-anti alcohol involves the reaction of 5,5-dimethoxy-1,2,3,4-tetrachlorocyclopentadiene (B1329435) with cyclopropene (B1174273) to form an endo Diels-Alder adduct. Subsequent dechlorination, hydrogenation, and hydrolysis yield the endo ketone, which can be reduced to a mixture of the endo-syn and endo-anti alcohols that are then separated. ubc.ca

Furthermore, resolution of racemic mixtures provides another pathway to obtain enantiomerically pure forms. Kinetic resolution using enzymes like Candida antarctica Lipase B or chiral auxiliaries such as (-)-menthol allows for the separation of enantiomers, yielding the desired chiral building blocks for further synthetic elaboration. smolecule.com

Table 1: Synthetic Routes to Tricyclo[3.2.1.02,4]octan-8-ol Stereoisomers

| Precursor | Key Steps | Target Isomer(s) | Reference |

|---|---|---|---|

| anti-7-Norbornenol | Cuprous chloride-catalyzed addition of diazomethane (B1218177) | exo-anti | ubc.ca |

| 7,7-Dimethoxynorbornene | Addition of diazomethane, hydrolysis, reduction | exo-syn | ubc.ca |

| 5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene + Cyclopropene | Diels-Alder, dechlorination, hydrogenation, hydrolysis, reduction | endo-syn and endo-anti | ubc.ca |

Strategic Integration into Natural Product Synthesis Efforts

The tricyclo[3.2.1.02,4]octane core is a key structural motif in several complex natural products, particularly in the realm of terpenoids. The strategic use of this framework allows for the efficient construction of intricate molecular architectures. For example, the asymmetric synthesis of the core of trachylobane (B13754726) natural products hinges on the construction of a functionalized tricyclooctane building block. researchgate.net

Methodologies that form the tricyclooctane skeleton are central to the synthesis of these natural products. One such approach involves a bicycloannulation strategy, where a cyclohexenone's enolate undergoes conjugate addition to an activated olefin, followed by an intramolecular cyclization that forms the cyclopropane (B1198618) ring, thus completing the tricyclic system. This strategy has been proposed as a key step in the total synthesis of natural products like ishwarane. cdnsciencepub.com

Another powerful strategy involves the fragmentation of a tricyclo[3.2.1.03,6]octane carbon framework to generate the bicyclo[3.2.1]octane ring system. This bicyclic system is a foundational structural unit in a wide array of terpenes, including α-cedrene, zizaene, and the plant growth regulator gibberellic acid. This approach highlights how the tricyclic structure can serve as a latent precursor to other important carbocyclic systems found in nature.

Table 2: Natural Products Featuring or Synthesized from Tricyclic Cores

| Natural Product Class | Core Skeleton | Synthetic Precursor | Reference |

|---|---|---|---|

| Trachylobanes | Tricyclo[3.2.1.02,7]octane | Functionalized tricyclooctane | researchgate.net |

| Ishwarane | Tricyclo[3.2.1.02,7]octane | Cyclohexenone via bicycloannulation | cdnsciencepub.com |

| Cedrene, Zizaene | Bicyclo[3.2.1]octane | Tricyclo[3.2.1.03,6]octane |

Contribution to the Development of Novel Synthetic Methodologies

The high degree of strain in the tricyclo[3.2.1.02,4]octane ring system is a major determinant of its reactivity, making its derivatives excellent substrates for mechanistic studies and the development of new synthetic methods. The solvolysis of tricyclo[3.2.1.02,4]oct-8-yl derivatives has been a subject of significant investigation to probe the ability of a cyclopropyl (B3062369) group to provide anchimeric assistance (neighboring group participation) to an ionization event. ubc.ca

These studies have revealed fascinating reaction pathways. For example, the solvolysis of endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate in aqueous dioxane proceeds with significant rate enhancement and undergoes a highly regioselective rearrangement. smolecule.com This transformation is believed to occur via a 2,4-ethanotrishomocyclopropenyl cation intermediate, leading exclusively to endo-tricyclo[5.1.0.04,8]oct-3-yl products. smolecule.comresearchgate.net This profound skeletal reorganization highlights how the strained framework can be exploited to access other unusual polycyclic systems.

The development of novel synthetic methodologies has also been advanced by leveraging the unique structure of related tricyclic systems. A new approach to the versatile bicyclo[3.2.1]octane ring system is based on the fragmentation of a tricyclo[3.2.1.03,6]octane framework, which is itself produced via an intramolecular [2+2] photocycloaddition of enol acetates derived from cyclopentane-1,3-diones. This sequence demonstrates the utility of using the construction and subsequent cleavage of strained tricyclic intermediates as a formal strategy for carbon-carbon bond formation and the synthesis of complex bicyclic structures.

Table 3: Mechanistic Studies and Rearrangements

| Derivative | Reaction | Key Finding | Reference |

|---|---|---|---|

| endo-anti-Tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate | Solvolysis | Highly regioselective rearrangement to tricyclo[5.1.0.04,8]octane products. | smolecule.com |

| Tricyclo[3.2.1.02,4]oct-8-yl p-bromobenzenesulfonates | Acetolysis | Study of anchimeric assistance by the cyclopropyl group. | ubc.ca |

| syn-endo-Tricyclo[3.2.1.02,4]oct-6-en-8-yl p-nitrobenzoate | Solvolysis | Cationic stabilization is dominated by the double bond over the cyclopropane ring. | rsc.org |

Q & A

Q. How can researchers analyze conflicting data from solvolysis reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.